OH Radical Reaction Rate: 2-Methyl-3-buten-2-ol Reacts ~2.3x Slower than Prenol
2-Methyl-3-buten-2-ol (MBO232) exhibits significantly lower gas-phase reactivity with hydroxyl (OH) radicals compared to its primary isomer, 3-methyl-2-buten-1-ol (prenol, MBO321). This differential reactivity is critical for modeling atmospheric lifetimes and secondary organic aerosol (SOA) formation potential [1]. The rate coefficient (k) for OH reaction with MBO232 is less than half that of prenol, indicating a longer atmospheric residence time and distinct environmental fate [2].
| Evidence Dimension | OH Radical Reaction Rate Coefficient (k) |
|---|---|
| Target Compound Data | 6.32 ± 0.49 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ |
| Comparator Or Baseline | 3-Methyl-2-buten-1-ol (Prenol, MBO321): 14.55 ± 0.93 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ |
| Quantified Difference | Target reacts 2.3 times slower (or 43% of the comparator rate) |
| Conditions | Gas phase, 298 ± 2 K, 1000 ± 10 mbar synthetic air, relative kinetic technique |
Why This Matters
For atmospheric chemistry studies or environmental fate assessments, using prenol as a surrogate for 2-methyl-3-buten-2-ol would overestimate OH reactivity by >130%, leading to inaccurate atmospheric lifetime and SOA formation predictions.
- [1] Rusu (Vasilache), A.-M., et al. (2024). Gas-Phase Kinetic Investigation of the OH-Initiated Oxidation of a Series of Methyl-Butenols. The Journal of Physical Chemistry A, 128(24), 4838-4849. View Source
- [2] IMAMURA, T., et al. (2004). Rate coefficients for the gas-phase reactions of OH radicals with methylbutenols at 298 K. International Journal of Chemical Kinetics, 36(7), 379-385. View Source
